molecular formula C12H15BrN4O B6976680 4-Bromo-2-[[(3-ethyltriazol-4-yl)methylamino]methyl]phenol

4-Bromo-2-[[(3-ethyltriazol-4-yl)methylamino]methyl]phenol

Cat. No.: B6976680
M. Wt: 311.18 g/mol
InChI Key: BEPARZLMONCXNJ-UHFFFAOYSA-N
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Description

4-Bromo-2-[[(3-ethyltriazol-4-yl)methylamino]methyl]phenol is an organic compound that features a brominated phenol group and a triazole moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Bromo-2-[[(3-ethyltriazol-4-yl)methylamino]methyl]phenol typically involves the following steps:

    Bromination of Phenol: The starting material, phenol, is brominated using bromine or a brominating agent such as N-bromosuccinimide (NBS) to yield 4-bromophenol.

    Formation of Triazole: The triazole ring is synthesized through a cycloaddition reaction involving an alkyne and an azide, forming 3-ethyltriazole.

    Coupling Reaction: The 3-ethyltriazole is then coupled with the brominated phenol using a suitable coupling agent, such as a base or a catalyst, to form the final product.

Industrial Production Methods

Industrial production methods for this compound may involve similar steps but are optimized for large-scale synthesis. This includes the use of continuous flow reactors, automated systems, and efficient purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

4-Bromo-2-[[(3-ethyltriazol-4-yl)methylamino]methyl]phenol can undergo various chemical reactions, including:

    Oxidation: The phenol group can be oxidized to form quinones or other oxidized derivatives.

    Reduction: The bromine atom can be reduced to form a hydrogen atom, resulting in a de-brominated product.

    Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, to form new derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are used.

    Substitution: Nucleophiles like sodium azide (NaN₃) or thiourea (NH₂CSNH₂) can be used under basic or catalytic conditions.

Major Products

    Oxidation: Quinones or other oxidized phenolic compounds.

    Reduction: De-brominated phenol derivatives.

    Substitution: Various substituted phenol derivatives depending on the nucleophile used.

Scientific Research Applications

4-Bromo-2-[[(3-ethyltriazol-4-yl)methylamino]methyl]phenol has several scientific research applications:

    Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds, particularly those with potential antimicrobial or anticancer properties.

    Organic Synthesis: The compound serves as an intermediate in the synthesis of more complex organic molecules.

    Material Science: It is used in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of 4-Bromo-2-[[(3-ethyltriazol-4-yl)methylamino]methyl]phenol involves its interaction with specific molecular targets. The triazole moiety can bind to enzymes or receptors, modulating their activity. The brominated phenol group can participate in hydrogen bonding or hydrophobic interactions, enhancing the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

    4-Bromo-2-[(ethylamino)methyl]phenol: Similar structure but lacks the triazole moiety.

    2-[[(3-ethyltriazol-4-yl)methylamino]methyl]phenol: Similar structure but lacks the bromine atom.

Uniqueness

4-Bromo-2-[[(3-ethyltriazol-4-yl)methylamino]methyl]phenol is unique due to the presence of both the brominated phenol group and the triazole moiety. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

IUPAC Name

4-bromo-2-[[(3-ethyltriazol-4-yl)methylamino]methyl]phenol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15BrN4O/c1-2-17-11(8-15-16-17)7-14-6-9-5-10(13)3-4-12(9)18/h3-5,8,14,18H,2,6-7H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BEPARZLMONCXNJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C(=CN=N1)CNCC2=C(C=CC(=C2)Br)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15BrN4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

311.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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